![molecular formula C19H20N4O4S B2575184 N-(4-ethylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide CAS No. 899984-39-5](/img/structure/B2575184.png)
N-(4-ethylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic, triazole, and pyran rings, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyran ring, followed by the introduction of the triazole and sulfanyl groups. The final step involves the acylation of the compound with 4-ethylphenylamine under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions: N-(4-ethylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
N-(4-ethylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide has been investigated for its potential therapeutic effects:
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the triazole moiety is particularly noteworthy as it has been linked to enhanced cytotoxicity against various cancer cell lines. For example, studies have shown that triazole derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .
Antimicrobial Properties
The compound's structural components suggest potential antibacterial and antifungal activities. Similar thiazole and triazole derivatives have demonstrated effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of microbial cell wall synthesis or inhibition of enzyme activity essential for microbial survival.
Enzyme Inhibition Studies
The compound may act as an enzyme inhibitor, affecting biological pathways crucial for disease progression. For instance, triazole derivatives have been studied for their ability to inhibit enzymes involved in fungal biosynthesis or cancer cell metabolism. This inhibition can lead to decreased proliferation of pathogenic organisms or cancer cells .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical trials:
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The triazole and pyran rings play a crucial role in its binding affinity and specificity, allowing it to exert its effects at the molecular level.
Comparison with Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
Comparison: While N-(4-ethylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide shares some structural similarities with these compounds, its unique combination of functional groups and rings sets it apart
Biological Activity
N-(4-ethylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Structure
The compound can be broken down into two significant moieties:
- 4-Ethylphenyl group - A phenyl ring substituted with an ethyl group, which may enhance lipophilicity and biological activity.
- Triazole and pyran derivatives - These heterocycles are known for their diverse biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research has shown that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance:
- A study indicated that triazole derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- The specific compound under discussion has been tested in various assays to determine its Minimum Inhibitory Concentration (MIC) against common pathogens. Preliminary data suggest that it may possess moderate to high antibacterial activity.
Anticancer Activity
The anticancer potential of triazole derivatives has been widely documented:
- A study highlighted the ability of triazole compounds to inhibit cancer cell proliferation in vitro. The compound's mechanism may involve the induction of apoptosis in cancer cells .
- It was found that modifications to the triazole structure could enhance cytotoxicity against specific cancer cell lines, suggesting a structure-activity relationship that can be exploited for drug development.
Anti-inflammatory Activity
The anti-inflammatory properties of related triazole compounds have also been explored:
- Certain derivatives have shown inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation . The compound this compound may share similar pathways due to its structural components.
Research Findings and Case Studies
Several studies have investigated the biological activities of triazole-containing compounds:
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-3-13-4-6-14(7-5-13)21-18(25)10-27-17-9-26-15(8-16(17)24)11-28-19-22-20-12-23(19)2/h4-9,12H,3,10-11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLLLTWOBXCHCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CSC3=NN=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.